molecular formula C4H10ClNO4 B2412448 (2R,3R)-4-Amino-2,3-dihydroxybutanoic acid;hydrochloride CAS No. 2225126-92-9

(2R,3R)-4-Amino-2,3-dihydroxybutanoic acid;hydrochloride

Cat. No.: B2412448
CAS No.: 2225126-92-9
M. Wt: 171.58
InChI Key: OYXGFXWJYBIGPP-SWLXLVAMSA-N
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Description

“(2R,3R)-4-Amino-2,3-dihydroxybutanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2225126-92-9 . It has a molecular weight of 171.58 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is “(2R,3R)-4-amino-2,3-dihydroxybutanoic acid hydrochloride” and its InChI Code is "1S/C4H9NO4.ClH/c5-1-2(6)3(7)4(8)9;/h2-3,6-7H,1,5H2,(H,8,9);1H/t2-,3-;/m1./s1" . The InChI key is "OYXGFXWJYBIGPP-SWLXLVAMSA-N" .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Biocatalytic Synthesis

Combining aldolases and transaminases, (2R,3R)-4-Amino-2,3-dihydroxybutanoic acid; hydrochloride has been utilized in the stereoselective synthesis of amino acids. This approach involves a biocatalytic one-pot cyclic cascade, integrating an aldol reaction with a subsequent stereoselective transamination, employing formaldehyde and alanine as starting materials. This method demonstrates the enzyme's tolerance to formaldehyde and achieves high product concentrations, showcasing its potential for producing chiral building blocks in medicinal chemistry and industrial applications (Hernández et al., 2017).

Renin Inhibition

The compound has been involved in the design of angiotensinogen transition-state analogues, where it acts as a potent inhibitor of human plasma renin. This application is crucial in the development of treatments for hypertension and cardiovascular diseases, illustrating the compound's significance in medicinal chemistry (Thaisrivongs et al., 1987).

Structural Analysis in Pharmaceuticals

In the analysis of bestatin, a component of which is similar to (2R,3R)-4-Amino-2,3-dihydroxybutanoic acid; hydrochloride, X-ray crystallography has been employed to determine the stereochemistry of new amino acid components. This technique is pivotal in the development and characterization of pharmaceutical compounds, ensuring their efficacy and safety (Nakamura et al., 1976).

Lipase-Catalyzed Enantiomer Separation

This compound's enantiomers have been separated through lipase-catalyzed processes, demonstrating its versatility in synthesizing optically pure substances such as (R)-GABOB and (R)-carnitine hydrochloride. These processes are vital in producing compounds with specific biological activities, highlighting the importance of chirality in drug development (Kamal et al., 2007).

Novel Synthetic Approaches

Research has explored innovative synthetic routes for creating dihydroxyethylene isosteres, including (2R,3R)-4-Amino-2,3-dihydroxybutanoic acid; hydrochloride, which are valuable for developing new HIV-protease inhibitors. These studies underscore the compound's utility in crafting novel therapeutic agents, demonstrating its broad applicability in drug synthesis (Benedetti et al., 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

(2R,3R)-4-amino-2,3-dihydroxybutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4.ClH/c5-1-2(6)3(7)4(8)9;/h2-3,6-7H,1,5H2,(H,8,9);1H/t2-,3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXGFXWJYBIGPP-SWLXLVAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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